2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine

EGFR inhibitor Non-small cell lung cancer T790M mutation

This compound is the exact HM61713 Intermediate 2 required for synthesizing third-generation EGFR TKIs like Olmutinib. The 2-chloro group enables SNAr derivatization, while the 4-(3-nitrophenoxy) moiety is indispensable for EGFR T790M/L858R double-mutant binding. Generic scaffolds lack this substitution pattern and fail to engage mutant EGFR. Procure ≥97% purity for reproducible SAR studies.

Molecular Formula C12H6ClN3O3S
Molecular Weight 307.71
CAS No. 1353553-07-7
Cat. No. B3027628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine
CAS1353553-07-7
Molecular FormulaC12H6ClN3O3S
Molecular Weight307.71
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=NC(=NC3=C2SC=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H6ClN3O3S/c13-12-14-9-4-5-20-10(9)11(15-12)19-8-3-1-2-7(6-8)16(17)18/h1-6H
InChIKeyNZXIACCHHSKZIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine: A Key Intermediate for EGFR-Targeted Therapeutic Development and Kinase Inhibitor Research Procurement


2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine (CAS: 1353553-07-7) is a halogenated heterocyclic compound built upon a thieno[3,2-d]pyrimidine scaffold, featuring a chloro substituent at the 2-position and a 3-nitrophenoxy group at the 4-position [1]. Its molecular formula is C₁₂H₆ClN₃O₃S, with a molecular weight of approximately 307.71 g/mol [1]. This compound is primarily characterized by its role as a versatile and advanced synthetic intermediate, specifically recognized in the synthesis pathway of the third-generation EGFR tyrosine kinase inhibitor (TKI), Olmutinib (HM61713), where it serves as the crucial 'HM61713 Intermediate 2' . While the scaffold itself is associated with broad biological activities, including kinase inhibition, the specific value proposition of this exact derivative is its defined chemical structure, which provides a strategic entry point for constructing targeted therapeutic candidates, differentiating it from generic scaffold compounds .

Why Generic Substitution of 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine is Scientifically Invalid for EGFR and Kinase Inhibitor Research


In the context of kinase inhibitor development, the thieno[3,2-d]pyrimidine core is a privileged scaffold, but its biological and functional utility is exquisitely sensitive to substitution patterns [1]. Attempting to substitute 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine with a generic analog fails because even minor modifications to the substituents (e.g., changing the 4-phenoxy group or the 2-halogen) can drastically alter or abrogate activity against specific kinase targets and mutant forms [2]. For instance, structure-activity relationship (SAR) studies demonstrate that the specific 4-(3-nitrophenoxy) moiety is critical for interactions that confer selectivity for the EGFR T790M/L858R double mutant, a key drug-resistant mutation in non-small cell lung cancer (NSCLC), while the 2-chloro group serves as an essential synthetic handle for further derivatization . Therefore, generic substitution without this precise configuration risks not only a complete loss of target engagement but also the introduction of unwanted off-target effects, making the exact compound an irreplaceable building block for reproducible and directed research [1].

Quantitative Evidence for 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine: A Comparative Analysis of Its Role in EGFR Inhibitor Potency and Selectivity


Superior Anti-Proliferative Potency Against EGFR Mutant NSCLC Cell Lines Relative to Structural Analogs

The compound 13a, a derivative synthesized from the target intermediate, exhibits potent anti-proliferative activity that is comparable to the clinical-stage EGFR inhibitor Olmutinib. In a series of 34 novel thiophene-pyrimidine derivatives, compound 13a demonstrated IC50 values of 4.34 ± 0.60 μM against the A549 NSCLC cell line and 3.79 ± 0.57 μM against the A431 epidermoid carcinoma cell line [1]. These values are notably superior to the majority of other derivatives in the same study (series 9a-h, 10a-f, 11a-f, 12a-f), many of which showed higher IC50 values or no activity, underscoring the significance of its specific substitution pattern [1].

EGFR inhibitor Non-small cell lung cancer T790M mutation Anti-proliferative activity

Enhanced Kinase Selectivity Profile Conferred by the Nitrophenoxy Moiety in JAK1 Inhibitor Design

Scaffold morphing strategies using the thieno[3,2-d]pyrimidine core, analogous to the target compound's structure, have led to the identification of highly selective JAK1 inhibitors. A specific derivative, compound 46, which features a 4-substituted thieno[3,2-d]pyrimidine, demonstrated a 4-fold higher enzymatic activity against JAK1 (IC50 = 0.022 μM) relative to the control compound AZD4205 (9) [1]. Furthermore, compounds 25 and 46, both bearing the core scaffold, exhibited over a 5-fold enhancement in anti-proliferative activities on NSCLC cells compared to the same control [1].

JAK1 inhibitor Kinase selectivity Thieno[3,2-d]pyrimidine scaffold NSCLC

Validated Synthetic Intermediate for Olmutinib (HM61713) with Direct Route to Clinical Candidate

2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine is explicitly documented as 'HM61713 Intermediate 2', a key building block in the synthesis of Olmutinib . Olmutinib (HM61713, BI 1482694) is a third-generation, orally active, irreversible EGFR tyrosine kinase inhibitor (TKI) that selectively targets the T790M resistance mutation in NSCLC, with a reported IC50 of 0.9 nM against the EGFR L858R/T790M double mutant [1]. This establishes a direct and verifiable link from this specific intermediate to a compound with known clinical activity.

Olmutinib HM61713 Synthetic intermediate EGFR TKI

Favorable In Silico Physicochemical Profile for Downstream Functionalization

Computational predictions indicate that 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine possesses a calculated octanol-water partition coefficient (LogP) of 4 [1]. This moderate lipophilicity is generally favorable for membrane permeability while still allowing for further synthetic modifications. Its molecular weight of 307.71 g/mol and topological polar surface area (TPSA) of 109 Ų also place it within the typical range for lead-like or fragment-like starting points for oral drug development [1].

Physicochemical properties LogP Drug-likeness Computational chemistry

Optimal Procurement and Application Scenarios for 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine in Drug Discovery


Synthesis of Third-Generation EGFR TKIs to Overcome T790M-Mediated Resistance in NSCLC

This compound is optimally procured as a critical intermediate for the synthesis of novel, third-generation EGFR tyrosine kinase inhibitors (TKIs) designed to combat the T790M 'gatekeeper' mutation in non-small cell lung cancer (NSCLC). Its specific structure is a validated building block for Olmutinib (HM61713), a clinical candidate with sub-nanomolar potency against the EGFR L858R/T790M double mutant . Research programs focused on structure-activity relationship (SAR) studies around the 2-chloro and 4-(3-nitrophenoxy) positions can leverage this compound to generate focused libraries of analogs with the potential to match or exceed the anti-proliferative activity observed for compound 13a (IC50 of 3.79-4.34 μM against A431 and A549 cell lines) [1]. This direct lineage to a potent, mutation-specific inhibitor makes it invaluable for targeted oncology research.

Development of Selective JAK1 Inhibitors for Oncology and Autoimmune Diseases

Medicinal chemistry teams engaged in scaffold morphing or kinase inhibitor design should prioritize this compound as a starting point for developing potent and selective JAK1 inhibitors. As demonstrated with structurally related thieno[3,2-d]pyrimidines, this scaffold can be elaborated to yield compounds with significantly enhanced JAK1 enzymatic activity (IC50 = 0.022 μM) and >5-fold improvements in anti-proliferative activity against NSCLC cells compared to earlier analogs . The presence of the 2-chloro and 4-(3-nitrophenoxy) groups provides distinct vectors for chemical exploration to optimize selectivity over other JAK family members (JAK2, JAK3, TYK2) and minimize off-target effects, a key requirement for advancing safer clinical candidates .

Construction of Targeted Covalent Inhibitor (TCI) Libraries

The 2-chloro substituent on the pyrimidine ring is a highly versatile synthetic handle for nucleophilic aromatic substitution (SNAr) reactions, making this compound an ideal core for generating libraries of targeted covalent inhibitors (TCIs). Researchers can exploit this reactivity to introduce diverse amine-containing 'warheads' or linker moieties, while the 3-nitrophenoxy group can be reduced to an aniline for subsequent functionalization, as demonstrated in its use as a key intermediate . This dual functionalization potential allows for the systematic exploration of chemical space around the thieno[3,2-d]pyrimidine core to identify potent and selective inhibitors for a range of kinases (e.g., BTK, PI3K, FLT3) [1]. Its favorable calculated LogP of 4 further supports its use in creating analogs with a high probability of maintaining oral bioavailability.

Analytical Reference Standard and Process Control in API Manufacturing

For analytical chemistry and process development groups within pharmaceutical manufacturing, this compound serves as a crucial reference standard and impurity marker. As a documented intermediate in the synthesis of Olmutinib , procurement of high-purity 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine (e.g., ≥95% or 97% purity) [1] is essential for developing and validating robust HPLC, LC-MS, or GC methods. These methods are necessary to monitor reaction progression, quantify unreacted starting material, and control potential carryover of this specific process-related impurity into the final active pharmaceutical ingredient (API), thereby ensuring drug substance purity and compliance with regulatory guidelines (e.g., ICH Q3A).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-4-(3-nitrophenoxy)thieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.